molecular formula C11H18N4O4 B1481230 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2092241-59-1

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1481230
CAS No.: 2092241-59-1
M. Wt: 270.29 g/mol
InChI Key: KLSXSUYBVXDZGU-UHFFFAOYSA-N
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Description

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H18N4O4 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in the protection of amines . Therefore, it can be inferred that this compound may interact with proteins or enzymes that have amine groups.

Mode of Action

The mode of action of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves the interaction of the compound with its targets via the Boc group. The Boc group is a protecting group that prevents the amine from reacting under certain conditions . It can be removed under mild acidic conditions to reveal the free amine .

Biochemical Pathways

Given the presence of the boc group, it can be inferred that this compound may play a role in the synthesis of peptides or proteins where the protection of amines is required .

Pharmacokinetics

The presence of the boc group suggests that the compound may have good stability and could be resistant to metabolic degradation until the boc group is removed .

Result of Action

The removal of the boc group under mild acidic conditions would result in the exposure of the free amine, which could then participate in further reactions .

Action Environment

The action of this compound is influenced by the environmental conditions. The Boc group can be removed under mild acidic conditions . Therefore, the pH of the environment would play a crucial role in determining the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and esterases, through its carboxylic acid and triazole moieties. The interaction with proteases often involves the formation of enzyme-substrate complexes, leading to the hydrolysis of peptide bonds. Additionally, the tert-butoxycarbonyl group can be cleaved under acidic conditions, making the compound a useful tool in peptide synthesis and modification .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it has been observed to upregulate the expression of certain genes involved in cell proliferation and differentiation . Moreover, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the triazole ring to specific amino acid residues in target proteins, leading to conformational changes that either inhibit or activate the protein’s function. Additionally, the compound can act as an enzyme inhibitor by occupying the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and changes in cellular homeostasis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical experiments. Over time, the compound may undergo hydrolysis, particularly under acidic or basic conditions, leading to the release of tert-butoxycarbonyl and methylamine groups . Long-term studies have shown that the compound can maintain its activity for extended periods when stored under appropriate conditions, such as low temperatures and inert atmospheres. Prolonged exposure to light and moisture can accelerate its degradation, impacting its efficacy in biochemical assays.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been observed to enhance metabolic activity and promote tissue regeneration. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in vital organs, leading to cellular damage and impaired organ function. Therefore, careful dosage optimization is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid and peptide metabolism. The compound can be metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its conversion into various metabolites . These metabolites can then enter the tricarboxylic acid cycle or be excreted through the renal system. The interaction with cofactors such as NADH and FADH2 is also critical for its metabolic processing, influencing the overall metabolic flux and energy production in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and function. The distribution of the compound within tissues is also dependent on its lipophilicity and molecular size, with higher concentrations observed in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct the compound to specific organelles. In the mitochondria, the compound can affect mitochondrial respiration and energy production, while in the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin.

Properties

IUPAC Name

1-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)14(4)5-6-15-7-8(9(16)17)12-13-15/h7H,5-6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSXSUYBVXDZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
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1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
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1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

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